

HJ-PI01: A Potent Pim-2 Inhibitor with Anti-Cancer Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HJ-PI01

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HJ-PI01, also known as 10-Acetylphenoxazine, is a novel, orally active small molecule inhibitor of the Pim-2 serine/threonine kinase.[1][2] Pim-2 is a proto-oncogene implicated in the survival and proliferation of various cancer cells. **HJ-PI01** has demonstrated significant anti-tumor activity, primarily by inducing apoptosis and autophagic cell death in cancer cells, with a particular efficacy noted in triple-negative breast cancer models.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **HJ-PI01**, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Properties and Structure

HJ-PI01 is a phenoxazine derivative with a molecular formula of C₁₄H₁₁NO₂. [2][4] Its chemical structure is characterized by a tricyclic phenoxazine core with an acetyl group attached to the nitrogen atom.

Table 1: Chemical and Physical Properties of HJ-PI01

Property	Value	Reference
IUPAC Name	1-(10H-Phenoxazin-10-yl)ethan-1-one	[4]
Synonyms	10-Acetylphenoxazine, HJPI01	[1][4][5]
CAS Number	6192-43-4	[1][4]
Molecular Formula	C14H11NO2	[2][4]
Molecular Weight	225.25 g/mol	[4]
SMILES	<chem>CC(N1C2=C(C=CC=C2)OC3=CC=CC=C13)=O</chem>	[1]
Solubility	Soluble in DMSO	[4][5]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[1]

Mechanism of Action

HJ-PI01 exerts its anti-cancer effects primarily through the inhibition of Pim-2 kinase.[1][3] Molecular docking and dynamics simulations have shown that **HJ-PI01** binds effectively to the ATP-binding pocket of Pim-2.[3] This inhibition disrupts downstream signaling pathways, leading to the induction of both apoptosis and autophagy in cancer cells.

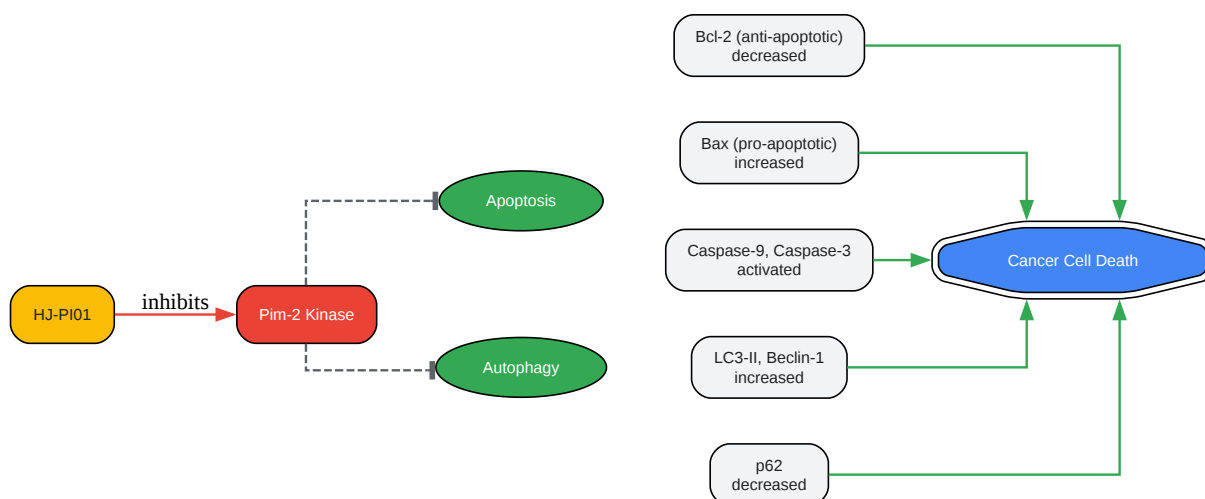
Induction of Apoptosis

HJ-PI01 has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Treatment of MDA-MB-231 triple-negative breast cancer cells with **HJ-PI01** leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] Furthermore, it activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1]

Induction of Autophagy

In addition to apoptosis, **HJ-PI01** triggers autophagic cell death in cancer cells.[1][3] This is evidenced by the formation of autophagic vacuoles observed via transmission electron

microscopy and an increase in the levels of autophagy-related proteins such as LC3-II and Beclin-1.[1] **HJ-PI01** treatment also leads to the degradation of p62, a protein consumed during autophagy.[1]



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Figure 1: HJ-PI01 Mechanism of Action.

Experimental Protocols

The following protocols are based on methodologies reported in the characterization of **HJ-PI01**.

Synthesis of HJ-PI01

The synthesis of **HJ-PI01** involves a multi-step process. A key step is the reaction of 3-iodophenol with 1-fluoro-2-nitrobenzene in the presence of K₂CO₃ to form 1-iodo-2-(2-nitrophenoxy)benzene. This intermediate is then reduced using Fe-HCl. The resulting amino group is protected with an acetyl moiety using acetic anhydride. Finally, a condensation reaction in the presence of DMEDA and K₂CO₃ in refluxing dioxane yields **HJ-PI01**.



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Figure 2: HJ-PI01 Synthesis Workflow.

Cell Viability Assay

Cell viability can be assessed using the MTT assay.

- Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **HJ-PI01** (e.g., 0-3200 nmol/L) for 48 hours.^[1]
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

- Treat cells with the desired concentration of **HJ-PI01** (e.g., 300 nmol/L) for 24 hours.^[1]
- Harvest the cells by trypsinization and wash twice with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

- Treat cells with **HJ-PI01** for the desired time points (e.g., 12-48 hours).^[1]
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., Pim-2, Bcl-2, Bax, Caspase-3, LC3, Beclin-1, p62, and a loading control like β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transmission Electron Microscopy (TEM) for Autophagy Visualization

- Treat cells with **HJ-PI01** (e.g., 300 nmol/L) for 24 hours.^[1]
- Fix the cells with a solution containing 2.5% glutaraldehyde in a cacodylate buffer.
- Post-fix the cells with 1% osmium tetroxide.
- Dehydrate the cells in a graded series of ethanol and embed in resin.
- Cut ultrathin sections and stain with uranyl acetate and lead citrate.
- Examine the cellular ultrastructure for the presence of autophagosomes and autolysosomes using a transmission electron microscope.

In Vivo Efficacy

In preclinical xenograft models using MDA-MB-231 cells, oral administration of **HJ-PI01** (e.g., 40 mg/kg, once daily for 10 days) has been shown to significantly inhibit tumor growth.[1] This demonstrates the potential of **HJ-PI01** as a therapeutic agent for the treatment of cancer.

Conclusion

HJ-PI01 is a promising Pim-2 inhibitor with potent anti-cancer activity. Its ability to induce both apoptosis and autophagy in cancer cells, coupled with its in vivo efficacy, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological effects of **HJ-PI01** and other novel anti-cancer compounds.

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- To cite this document: BenchChem. [HJ-PI01: A Potent Pim-2 Inhibitor with Anti-Cancer Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673311#hj-pi01-chemical-properties-and-structure]

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